molecular formula C14H14N4O4 B1681262 Terizidon CAS No. 25683-71-0

Terizidon

Katalognummer: B1681262
CAS-Nummer: 25683-71-0
Molekulargewicht: 302.29 g/mol
InChI-Schlüssel: ODKYYBOHSVLGNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terizidone is a pharmaceutical compound primarily used in the treatment of tuberculosis, especially multi-drug-resistant tuberculosis (MDR-TB). It is a derivative of cycloserine and exhibits bacteriostatic properties, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .

Wissenschaftliche Forschungsanwendungen

Terizidon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es kompetitiv das Enzym hemmt, das Alanin in ein Alanyl-Alanin-Dipeptid einbaut. Diese Interferenz stört die Peptidoglykan-Bildung, die für die Synthese der bakteriellen Zellwand entscheidend ist und letztendlich das Bakterienwachstum hemmt .

Ähnliche Verbindungen:

    Cycloserin: Die Stammverbindung, von der this compound abgeleitet ist. Beide Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften.

    Isoniazid: Ein weiteres Antituberkulosemittel, das die Mykolsäure-Synthese hemmt, ein anderes Ziel im Vergleich zu this compound.

    Ethionamid: Ähnlich wie Isoniazid zielt es auf die Mykolsäure-Synthese ab, wird aber in Fällen eingesetzt, in denen eine Resistenz gegen First-Line-Medikamente vorliegt.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner zweifachen Wirkung als Prodrug von Cycloserin und seiner Fähigkeit, die Synthese der bakteriellen Zellwand durch einen anderen Mechanismus zu hemmen als andere Antituberkulosemittel. Dies macht es zu einer wertvollen Option bei der Behandlung von MDR-TB .

Wirkmechanismus

Target of Action

Terizidone, a structural analog of cycloserine, primarily targets two enzymes: L-alanine racemase and D-alanine ligase . These enzymes play a crucial role in bacterial cell wall synthesis. L-alanine racemase converts L-alanine to D-alanine, and D-alanine ligase incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation .

Mode of Action

Terizidone acts by competitively inhibiting its primary targets, L-alanine racemase and D-alanine ligase . This inhibition disrupts the formation of the alanyl-alanine dipeptide, a critical component of the peptidoglycan layer in the bacterial cell wall . As a result, the integrity of the bacterial cell wall is compromised, leading to bacterial cell death.

Biochemical Pathways

The biochemical pathway affected by terizidone is the peptidoglycan synthesis pathway. By inhibiting the enzymes involved in the formation of the alanyl-alanine dipeptide, terizidone disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption affects the structural integrity of the bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

The bioequivalence study should be conducted in the fasting state as terizidone can be taken irrespective of meals . For patients with creatinine clearance < 30 ml/min or for patients on haemodialysis, the recommended dose is 250 mg once daily or 500 mg, 3 times per week .

Result of Action

The primary result of terizidone’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell death. This makes terizidone effective in the treatment of tuberculosis caused by Mycobacterium tuberculosis .

Action Environment

The efficacy and stability of terizidone can be influenced by various environmental factors. For instance, the bioavailability of terizidone can be affected by the patient’s renal function, with dose adjustments required for patients with renal failure or those on haemodialysis . Additionally, the start of therapy may be associated with headaches, which can be minimized by starting terizidone at lower doses and gradually increasing the dose over one to two weeks .

Safety and Hazards

Handling of Terizidone should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Zukünftige Richtungen

Detailed information on this medicine is available on the World Health Organization (WHO) web site .

Biochemische Analyse

Biochemical Properties

Terizidone is a bacteriostatic second-line agent for multi-drug resistant tuberculosis (MDR-TB) used internationally . It is a combination of two molecules of cycloserine . The mechanism of action includes competitively inhibiting l-alanine racemase and d-alanine ligase to inhibit cell wall synthesis .

Cellular Effects

Terizidone has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Terizidone exerts its effects at the molecular level through binding interactions with biomolecules. It competitively inhibits l-alanine racemase and d-alanine ligase, enzymes crucial for cell wall synthesis . This inhibition can lead to changes in gene expression and cellular function.

Metabolic Pathways

Terizidone is involved in metabolic pathways related to the synthesis of cell walls. It interacts with enzymes such as l-alanine racemase and d-alanine ligase

Subcellular Localization

Given its mechanism of action, it can be inferred that Terizidone likely interacts with enzymes located in the bacterial cell wall .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of terizidone involves the condensation of two molecules of cycloserine with terephthalaldehyde. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of terizidone follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to obtain terizidone in its pure form. The final product is then formulated into capsules or tablets for medical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Terizidon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Hydrolyse: this compound kann hydrolysiert werden, um Cycloserin zu bilden, das sein aktives Metabolit ist.

    Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen im this compound-Molekül verändern und möglicherweise seine pharmakologischen Eigenschaften beeinflussen.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Tritt typischerweise in wässrigen Lösungen unter sauren oder basischen Bedingungen auf.

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

    Cycloserine: The parent compound from which terizidone is derived. Both compounds share similar mechanisms of action but differ in their pharmacokinetic properties.

    Isoniazid: Another anti-tuberculosis drug that inhibits mycolic acid synthesis, a different target compared to terizidone.

    Ethionamide: Similar to isoniazid, it targets mycolic acid synthesis but is used in cases where resistance to first-line drugs is present.

Uniqueness of Terizidone: Terizidone’s uniqueness lies in its dual action as a prodrug of cycloserine and its ability to inhibit bacterial cell wall synthesis through a different mechanism compared to other anti-tuberculosis drugs. This makes it a valuable option in the treatment of MDR-TB .

Eigenschaften

IUPAC Name

4-[[4-[(3-oxo-1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKYYBOHSVLGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865245, DTXSID70905098
Record name 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-71-0, 6819-23-4
Record name 4,4′-[1,4-Phenylenebis(methylidynenitrilo)]bis[3-isoxazolidinone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terizidone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terizidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12954
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,4'-[1,4-Phenylenebis(methanylylideneazanylylidene)]di(1,2-oxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(p-Phenylenebis(methyleneamino))di-(isoxazolidin-3-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terizidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERIZIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1199LEX5N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Terizidone
Reactant of Route 2
Reactant of Route 2
Terizidone
Customer
Q & A

Q1: What is Terizidone and how does it work?

A1: Terizidone (TZD) is a prodrug of cycloserine (CS), a second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). TZD consists of two molecules of CS linked together. [] Once in the body, TZD is metabolized into CS, which then exerts its antibacterial effect by inhibiting two enzymes crucial for Mycobacterium tuberculosis cell wall synthesis: D-alanine racemase and D-alanine ligase. [, ]

Q2: Does Terizidone have a better safety profile compared to cycloserine?

A2: While Terizidone was introduced with the aim of improving tolerability compared to cycloserine, the available evidence from meta-analyses suggests no significant difference or only moderately better safety. [] Further research is needed to fully elucidate this aspect.

Q3: What is the molecular formula and weight of Terizidone?

A3: Terizidone has the molecular formula C12H14N4O6 and a molecular weight of 310.26 g/mol. []

Q4: How is Terizidone structurally characterized?

A4: Various analytical techniques are employed for the structural characterization of TZD, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information about the compound's purity, structure, and fragmentation patterns. [, , , ]

Q5: What is known about the pharmacokinetics of Terizidone and its metabolite cycloserine?

A5: Studies have shown that TZD achieves higher blood concentrations than CS after administration of equivalent doses. [] This suggests that TZD is metabolized into CS more efficiently, potentially leading to higher CS exposure. Research indicates that dose is a key factor influencing the area under the curve (AUC) for cycloserine after TZD administration. []

Q6: Are there any differences in Terizidone pharmacokinetics in specific patient populations?

A7: Studies show that elderly patients exhibit higher blood concentrations and slower excretion of TZD compared to younger individuals. [] Further research is needed to assess the clinical significance of this finding.

Q7: How does HIV infection and antiretroviral therapy (ART) influence MDR-TB treatment outcomes in patients receiving Terizidone?

A8: A study investigating this question found that HIV infection and ART did not significantly impact the cure rates of MDR-TB in patients treated with TZD-containing regimens. []

Q8: What are the implications of additional drug resistance beyond XDR-TB in patients receiving Terizidone?

A12: A meta-analysis demonstrated that XDR-TB patients with additional resistance to other second-line drugs, including TZD, had significantly lower cure rates and higher odds of treatment failure and death. [] This highlights the need for effective treatment strategies and new drugs to combat highly resistant TB strains.

Q9: What analytical methods are used to quantify Terizidone in pharmaceutical formulations?

A13: Several analytical methods have been developed for TZD quantification, including spectrophotometry, area under the curve (AUC) analysis, first-order derivative spectrophotometry, and HPLC methods. [, ] These methods offer a range of sensitivity and complexity for different analytical purposes.

Q10: Has a stability-indicating method been developed for Terizidone analysis?

A14: Yes, a stability-indicating RP-HPLC method has been developed and validated for TZD determination. This method allows for the separation and quantification of TZD from its degradation products under various stress conditions. []

Q11: What is the importance of impurity profiling in Terizidone research?

A15: Impurity profiling helps identify and characterize potential impurities and degradation products that may arise during TZD manufacturing, storage, and degradation. [] This information is crucial for ensuring drug safety and efficacy.

Q12: How is the quality of Terizidone controlled and assured?

A12: Quality control and assurance measures for TZD involve adhering to strict manufacturing practices, performing rigorous analytical testing, and implementing robust quality management systems throughout the drug development and distribution process.

Q13: What are the potential future applications of Terizidone in other research areas?

A17: While primarily used for MDR-TB treatment, TZD's structural features and metal-binding properties make it an interesting candidate for exploration in other areas, such as coordination chemistry and the development of novel metal-based drugs. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.